molecular formula C6H11N2S2- B13920161 4-Methylpiperazine-1-carbodithioate

4-Methylpiperazine-1-carbodithioate

Cat. No.: B13920161
M. Wt: 175.3 g/mol
InChI Key: ZRNARZDEJVFNSK-UHFFFAOYSA-M
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Description

4-Methylpiperazine-1-carbodithioate is a chemical compound derived from piperazine, a heterocyclic amine. This compound is known for its unique structural properties, which include a piperazine ring substituted with a methyl group and a carbodithioate functional group.

Preparation Methods

The synthesis of 4-methylpiperazine-1-carbodithioate typically involves the reaction of 4-methylpiperazine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction conditions often include an aqueous or alcoholic medium and are carried out at room temperature or slightly elevated temperatures. The product is then isolated and purified through crystallization or other suitable methods .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4-Methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-Methylpiperazine-1-carbodithioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylpiperazine-1-carbodithioate involves its interaction with metal ions and biological targets. The carbodithioate group can chelate metal ions, forming stable complexes that exhibit unique properties. In biological systems, these complexes can interfere with metal-dependent enzymes and pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

4-Methylpiperazine-1-carbodithioate is unique due to its specific structural features and reactivity. Similar compounds include other piperazine derivatives and dithiocarbamates, such as:

These comparisons highlight the unique aspects of this compound, particularly its ability to form stable complexes with transition metals and its diverse range of applications.

Properties

IUPAC Name

4-methylpiperazine-1-carbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S2/c1-7-2-4-8(5-3-7)6(9)10/h2-5H2,1H3,(H,9,10)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNARZDEJVFNSK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N2S2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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